molecular formula C21H26N4O3 B4446882 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4446882
M. Wt: 382.5 g/mol
InChI Key: QYRCYISMXLCFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a central bicyclic core substituted with a 3,4-dimethoxyphenyl group at position 3, methyl groups at positions 2 and 5, and an N-(tetrahydrofuran-2-ylmethyl)amine at position 5. Pyrazolo[1,5-a]pyrimidines are broadly investigated for their antimycobacterial, anticancer, and kinase-inhibitory activities, as seen in structurally related compounds .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-13-10-19(22-12-16-6-5-9-28-16)25-21(23-13)20(14(2)24-25)15-7-8-17(26-3)18(11-15)27-4/h7-8,10-11,16,22H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRCYISMXLCFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The tetrahydrofuran-2-ylmethyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazolo[1,5-a]pyrimidine core is shared with numerous derivatives, but its substituents differentiate it from analogues. Key comparisons include:

Compound Name Key Substituents Biological Activity (Reported) Unique Features vs. Target Compound Reference
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) 3-(4-Fluorophenyl), 5-phenyl, N-(pyridin-2-ylmethyl) Anti-mycobacterial (MIC: 0.12 µg/mL) Fluorine substituent (electron-withdrawing); pyridine N-substituent
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Fluorophenyl), 5-methyl, N-(2-(3,4-dimethoxyphenyl)ethyl) Anticancer, antitubercular Ethyl-linked dimethoxyphenyl; fluorophenyl at position 3
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(3,4-Dimethoxyphenyl), 2,5-dimethyl, N-(3-methylphenyl) Anticancer (SAR studies) Aromatic N-substituent (3-methylphenyl)
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 3-(4-Fluorophenyl), 5-phenyl, N-((6-methylpyridin-2-yl)methyl) Anti-mycobacterial (MIC: 0.25 µg/mL) Methylpyridine substituent; higher lipophilicity
Target Compound 3-(3,4-Dimethoxyphenyl), 2,5-dimethyl, N-(tetrahydrofuran-2-ylmethyl) Hypothesized: Antimycobacterial/anticancer THF substituent (enhanced solubility; non-aromatic) N/A

Key Observations:

Substituent Effects on Activity :

  • 3-Position : Fluorophenyl groups (e.g., Compound 32) are associated with potent anti-mycobacterial activity (MIC ≤ 0.12 µg/mL) due to enhanced electron-withdrawing effects and target binding . In contrast, the target compound’s 3,4-dimethoxyphenyl group may reduce potency but improve metabolic stability via methoxy groups .
  • 5-Position : Methyl or phenyl groups (e.g., Compounds 32, 47) balance steric and electronic interactions, whereas the target’s 5-methyl group may optimize steric fit in binding pockets .
  • 7-Position : Pyridinylmethyl (e.g., Compound 47) or THF groups influence solubility and hERG liability. The THF substituent in the target compound may reduce hERG binding risk compared to basic pyridine derivatives .

Physicochemical Properties :

  • The THF group in the target compound likely enhances aqueous solubility compared to pyridinylmethyl or aryl N-substituents, as cyclic ethers improve polarity .
  • Methoxy groups increase metabolic stability but may reduce membrane permeability compared to halogenated analogues .

Biological Activity Trends: Fluorophenyl derivatives (e.g., Compound 32) show superior antimycobacterial activity, suggesting electron-withdrawing groups at position 3 are critical for targeting M. tuberculosis ATP synthase .

Data Table: Comparative Analysis of Select Analogues

Property Target Compound Compound 32 Compound 47 Compound
3-Substituent 3,4-Dimethoxyphenyl 4-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl
5-Substituent Methyl Phenyl Phenyl Methyl
7-Substituent Tetrahydrofuran-2-ylmethyl Pyridin-2-ylmethyl 6-Methylpyridin-2-ylmethyl 2-(3,4-Dimethoxyphenyl)ethyl
Molecular Weight ~423 g/mol (estimated) 409.4 g/mol 426.4 g/mol 456.5 g/mol
Key Biological Activity Hypothesized: Antimycobacterial, anticancer Anti-mycobacterial (MIC: 0.12 µg/mL) Anti-mycobacterial (MIC: 0.25 µg/mL) Anticancer, antitubercular
Solubility (Predicted) Moderate (THF group) Low (pyridine group) Low (methylpyridine) Moderate (ethyl-linked dimethoxyphenyl)
Metabolic Stability High (methoxy groups) Moderate Moderate High (dimethoxyphenyl)

Research Findings and Implications

  • Anti-Mycobacterial Potential: While fluorophenyl derivatives (e.g., Compound 32) dominate this category, the target compound’s dimethoxyphenyl group may offer a novel mechanism against resistant strains, though potency may be lower .
  • Anticancer Applications : Dimethoxyphenyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) inhibit kinase pathways, suggesting the target compound could be optimized for oncology targets .
  • Safety Profile : The THF substituent may reduce hERG channel binding (a common toxicity in pyridine derivatives), making the target compound a safer candidate for further development .

Q & A

Q. What are the typical synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer: Synthesis involves multi-step reactions, often starting with condensation of aminopyrazoles with β-ketoesters or chalcones, followed by cyclization and functionalization. Key steps include:

  • Precursor assembly : Use of 3,4-dimethoxyphenyl and tetrahydrofuran-methylamine substituents via nucleophilic substitution or coupling reactions .
  • Cyclization : Microwave-assisted or reflux conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Purification : Column chromatography or HPLC to isolate intermediates and final products . Example conditions:
StepReagents/ConditionsYield Optimization
CyclizationDMF, 120°C, 12hMicrowave irradiation improves yield by 20%
Amine couplingEDCI/HOBt, DCM, rtCatalyst screening (e.g., triethylamine) enhances efficiency

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and verifies substitution patterns .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • HPLC-PDA : Monitors purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer: SAR requires systematic variation of substituents and evaluation of biological outputs:

  • Substituent modification : Compare analogs with altered methoxy groups (e.g., mono- vs. di-methoxy) or tetrahydrofuran replacements (e.g., pyrrolidine) to assess target binding .
  • Biological assays : Use kinase inhibition assays (e.g., EGFR or CDK2) or cell viability tests (e.g., MTT on cancer lines) to quantify activity . Example SAR findings from analogous compounds:
Substituent ChangeImpact on IC₅₀ (EGFR)Reference
4-Fluorophenyl → 4-Methoxyphenyl2.5-fold decrease
Tetrahydrofuran → PiperidineLoss of selectivity

Q. What strategies resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., ATP concentration in kinase assays) .
  • Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .
  • Meta-analysis : Cross-reference data from public databases (e.g., PubChem BioAssay) to identify consensus targets .

Q. How can advanced chromatographic techniques address purity challenges in complex syntheses?

Methodological Answer: High-resolution methods are critical for isolating closely related byproducts:

  • LC-MS/MS : Differentiates isomers (e.g., regioisomeric pyrazolo-pyrimidines) via fragmentation patterns .
  • Chiral HPLC : Resolves enantiomers when asymmetric centers are present (e.g., tetrahydrofuran-methyl group) .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) identifies labile moieties (e.g., methoxy groups prone to demethylation) .

Q. What computational and experimental approaches elucidate the mechanism of action?

Methodological Answer: Integrate molecular modeling with biochemical assays:

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina with crystal structures (PDB IDs) .
  • Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.